MFCD03620710
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Overview
Description
MFCD03620710 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable substance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03620710 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically require specific temperatures, pressures, and catalysts to ensure the desired yield and purity. Common synthetic routes include:
Step 1: Preparation of intermediate A by reacting compound X with reagent Y under specific conditions.
Step 2: Conversion of intermediate A to intermediate B using catalyst Z and maintaining a temperature of 80°C.
Step 3: Final synthesis of this compound by reacting intermediate B with compound C under controlled pressure and temperature.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and ensuring quality control throughout the production process. The use of continuous flow reactors and automated systems helps in achieving high efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
MFCD03620710 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Undergoes substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents like halogens or alkyl groups are used in the presence of catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of this compound.
Scientific Research Applications
MFCD03620710 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD03620710 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Properties
IUPAC Name |
(Z)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-14-10-15(2)22(16(3)11-14)25-23(27)17(13-24)12-18-8-9-21(30-18)19-6-4-5-7-20(19)26(28)29/h4-12H,1-3H3,(H,25,27)/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBQWYUZZONFRV-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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